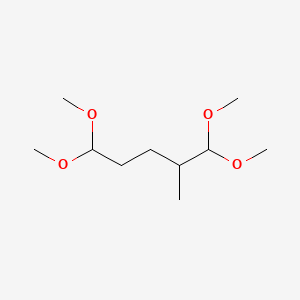
4-(Dimethoxymethyl)-1,1-dimethoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)-1,1-dimethoxypentane is an organic compound characterized by its molecular structure, which includes two methoxy groups (-OCH₃) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxymethyl)-1,1-dimethoxypentane typically involves the reaction of pentane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether compound, which is then further reacted with methanol to introduce the additional methoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The process involves the continuous addition of methanol and pentane, along with the acid catalyst, to ensure a consistent and efficient reaction. The resulting product is then purified through distillation to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethoxymethyl)-1,1-dimethoxypentane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions typically involve the replacement of one or more methoxy groups with other functional groups, using reagents such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce alcohols or alkanes as the major products.
Substitution: Substitution reactions can result in the formation of halogenated compounds or other functionalized derivatives.
Scientific Research Applications
4-(Dimethoxymethyl)-1,1-dimethoxypentane has several scientific research applications across various fields:
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of other ethers and esters.
Biology: It serves as a solvent or intermediate in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: The compound is utilized in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Dimethoxymethyl)-1,1-dimethoxypentane exerts its effects depends on its specific application. In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various chemical reactions. The molecular targets and pathways involved are determined by the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Dimethoxymethane
Diethoxymethane
Ethyl methyl ether
Methyl tert-butyl ether (MTBE)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
68860-50-4 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,1,5,5-tetramethoxy-2-methylpentane |
InChI |
InChI=1S/C10H22O4/c1-8(10(13-4)14-5)6-7-9(11-2)12-3/h8-10H,6-7H2,1-5H3 |
InChI Key |
JBEZZHPFGNHYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(OC)OC)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


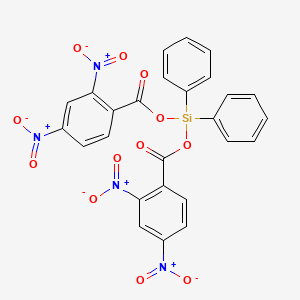

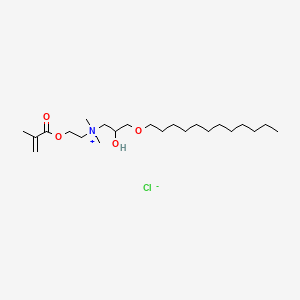
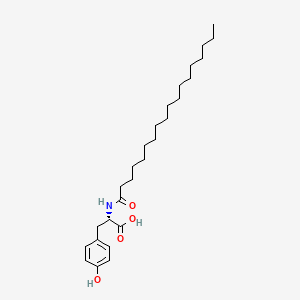
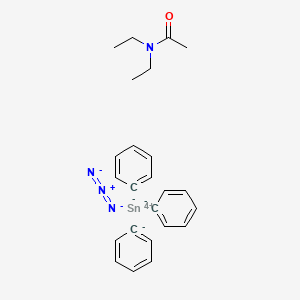
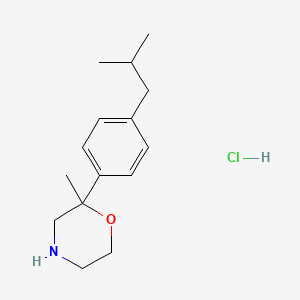
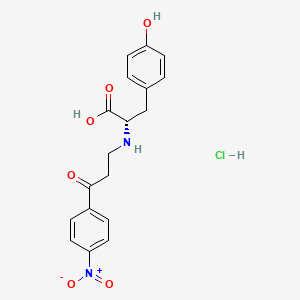
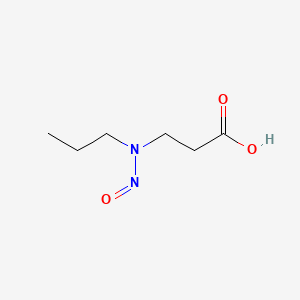
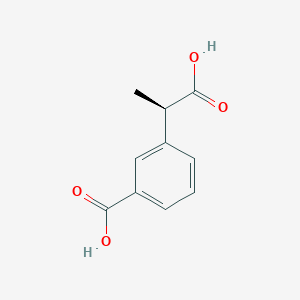
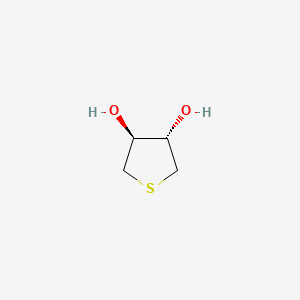
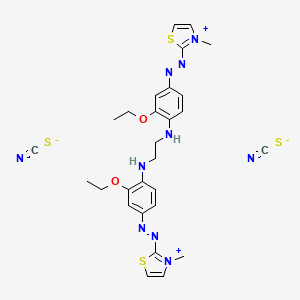
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
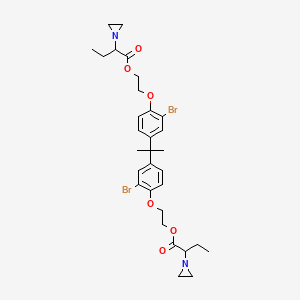
![bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid](/img/structure/B15184936.png)
